Brilliant Cresyl Blue ALD

Catalog No.
S654548
CAS No.
51716-96-2
M.F
C34H40Cl4N6O2Zn
M. Wt
771.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brilliant Cresyl Blue ALD

CAS Number

51716-96-2

Product Name

Brilliant Cresyl Blue ALD

IUPAC Name

zinc;(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride

Molecular Formula

C34H40Cl4N6O2Zn

Molecular Weight

771.9 g/mol

InChI

InChI=1S/2C17H19N3O.4ClH.Zn/c2*1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;;;;;/h2*6-10,18H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2

InChI Key

OCKKUZVCJCWWHM-UHFFFAOYSA-L

SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.Cl[Zn-2](Cl)(Cl)Cl

Synonyms

Brilliant Cresyl Blue, cresyl blue

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Brilliant Cresyl Blue ALD is a synthetic dye primarily used as a supravital stain in hematology and biological research. It is particularly effective for staining reticulocytes in peripheral blood smears, allowing for the assessment of erythropoiesis and the identification of immature red blood cells. The compound's chemical structure features a phenoxazine core with a 2-methyl modification, distinguishing it from the historic Brilliant Cresyl Blue, which has an 8-methyl modification. This structural variation influences its staining properties and applications in biological contexts .

The dye is soluble in water and ethanol, producing clear blue solutions that are stable under recommended storage conditions. Its molecular weight is approximately 385.96 g/mol, and it has a maximum absorption wavelength in the range of 553-628 nm depending on the solvent used .

That are significant for its applications in biological staining. One notable reaction involves its reduction by glucose-6-phosphate dehydrogenase, an enzyme present in growing oocytes. In this context, the dye remains blue when G6PD activity is low, indicating mature oocytes, while it becomes colorless when reduced, indicating active cellular metabolism .

Additionally, the dye can be polymerized on carbon nanotube-modified electrodes through electropolymerization techniques, allowing for innovative applications in electrochemical sensors .

Brilliant Cresyl Blue ALD exhibits specific biological activities that make it valuable in research. Its primary application is as a supravital stain for reticulocytes, where it highlights the presence of reticulin within these cells. This property is crucial for evaluating erythropoiesis and diagnosing conditions such as anemia .

Furthermore, the dye serves as a model system for studying mitochondrial membrane potential. When injected into oocytes, it can migrate from mitochondria to the cytoplasm, enabling researchers to assess mitochondrial function using optical sensors sensitive to ultraviolet light .

The synthesis of Brilliant Cresyl Blue ALD typically involves multi-step organic reactions that modify the phenoxazine core structure. While specific proprietary methods may vary among manufacturers, general approaches include:

  • Formation of Phenoxazine Core: Starting from basic phenolic compounds, reactions such as nitration and subsequent reduction are conducted to form the phenoxazine scaffold.
  • Methylation: The introduction of methyl groups at specific positions (e.g., 2-methyl) is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Complexation: The final steps often involve complexing the dye with zinc chloride to enhance its stability and solubility in biological applications .

Brilliant Cresyl Blue ALD has a wide range of applications across various fields:

  • Hematology: Used for counting reticulocytes in blood smears.
  • Cell Biology: Vital stain for assessing oocyte maturation and mitochondrial function.
  • Research: Employed in studies investigating cellular metabolism and enzyme activity.
  • Diagnostics: Utilized in clinical laboratories to evaluate erythropoiesis and diagnose hematological disorders .

Interaction studies involving Brilliant Cresyl Blue ALD focus on its binding properties with cellular components and its effects on cellular metabolism. Research indicates that the dye interacts with mitochondrial membranes, providing insights into mitochondrial health and function. Additionally, studies have explored its interactions with various enzymes, particularly glucose-6-phosphate dehydrogenase, highlighting its role as an indicator of metabolic activity within cells .

Brilliant Cresyl Blue ALD shares similarities with several other dyes used in biological staining and research. Here are some comparable compounds:

Compound NameStructure ModificationPrimary Use
Brilliant Cresyl Blue8-methyl modificationStaining reticulocytes
Methylene BlueThiazine dyeStaining tissues and cells; redox indicator
Trypan BlueAzo dyeViability staining; differentiates live/dead cells
Eosin YAzo dyeCounterstain in histology

Uniqueness of Brilliant Cresyl Blue ALD

Brilliant Cresyl Blue ALD's unique structural modification (2-methyl) allows it to exhibit distinct staining characteristics compared to similar compounds like Brilliant Cresyl Blue (8-methyl). This specificity enhances its utility in precise biological applications such as assessing mitochondrial function and distinguishing between different stages of cell maturation .

Brilliant Cresyl Blue ALD is a synthetic organic dye compound with the molecular formula C₃₄H₄₀Cl₄N₆O₂Zn and a molecular weight of 771.9 g/mol [1] [2] [3]. This compound represents a tetrachlorozincate salt featuring a phenoxazine-based organic cation as the counterion [1] [2] [3]. The compound is characterized by its distinctive structural features and comprehensive range of physical properties that make it suitable for various scientific applications.

Molecular Structure and Composition

The molecular structure of Brilliant Cresyl Blue ALD contains a phenoxazine core with a 2-methyl modification, distinguishing it from the historic Brilliant Cresyl Blue which contains an 8-methyl modification [4] [5] [6] [7]. The compound consists of two 3-amino-7-(diethylamino)-2-methylphenoxazin-5-ium cations paired with one tetrachlorozincate(2-) anion [1] [2] [3]. The exact mass is 768.126 g/mol [3] [8], and the compound is assigned CAS number 51716-96-2 [1] [2] [3].

The structural configuration includes a planar aromatic system with a tetrahedral zinc center [1] [3]. The zinc ion maintains a coordination number of four through tetrahedral coordination with four chloride ions [1] [2] [3]. The N,N-diethylamino group is positioned at position 7 of the phenoxazine ring system [1] [3] [9], while the amino group occupies position 3 [1] [3] [9]. The distinctive 2-methyl substitution pattern contributes to the compound's unique spectroscopic and staining properties [4] [5] [7] [9].

Physical Appearance and Form

Brilliant Cresyl Blue ALD appears as a solid powder or crystalline material [2] [10] [11]. The compound exhibits a green to dark green powder appearance in its dry state [11] [12]. When dissolved in aqueous solutions, it produces a characteristic blue to very deep blue coloration [2] [5] [13]. The compound is supplied commercially as a certified powder meeting specific purity standards established by the Biological Stain Commission [2] [4] [5].

Thermal Properties

Melting Point Characteristics

The melting point of Brilliant Cresyl Blue ALD exhibits some variation in the literature, with reported values ranging from 195-198°C to 233-236°C [2] [10] [14] [15]. This variation may be attributed to different measurement conditions, sample purity levels, or the presence of different hydration states. The compound demonstrates thermal stability up to its melting point range but undergoes decomposition at elevated temperatures [10] [16].

Thermal Stability and Decomposition

The compound is thermally stable under normal storage conditions but decomposes before reaching a true boiling point [16]. Loss on drying studies indicate that the compound loses ≤8% of its weight when heated at 110°C for one hour [11], suggesting minimal water content and good thermal stability at moderate temperatures. The compound exhibits decomposition behavior at elevated temperatures, making it important to store within recommended temperature ranges [10] [16].

Density and Physical State Properties

Brilliant Cresyl Blue ALD has a density of 0.808 g/mL at 20°C [2] [14] [17]. The compound exhibits a bulk density of 560 kg/m³ [2], indicating its powder form characteristics. The relatively low density reflects the organic nature of the compound and its crystalline structure.

The compound demonstrates a flash point of 15°C [2] [14] [17], indicating flammability concerns that require appropriate safety precautions during handling and storage. This low flash point necessitates careful attention to ignition sources and proper ventilation during use.

Solubility Properties

Aqueous Solubility

Brilliant Cresyl Blue ALD exhibits limited solubility in water, with a reported solubility of 1 mg/mL [2] [5] [13]. When dissolved in water, the compound produces a characteristic blue to very deep blue coloration, which is fundamental to its utility as a biological stain. The aqueous solutions maintain stability under recommended storage conditions.

Organic Solvent Solubility

The compound demonstrates enhanced solubility in ethanol, with a reported solubility of 30 g/L [2]. This increased solubility in organic solvents is typical for phenoxazine-based dyes and contributes to their versatility in various staining applications. The compound also shows solubility in other organic solvents such as DMSO and methanol, though these are reported as slight solubility [14] [18].

Spectroscopic Properties

UV-Visible Absorption Characteristics

Brilliant Cresyl Blue ALD exhibits characteristic UV-visible absorption properties that are fundamental to its application as a biological stain. The compound displays a primary absorption maximum (λmax) in the range of 622-630 nm [2] [19] [20] [21], with the specific wavelength depending on the solvent system used for measurement.

In 50% ethanol solutions, the absorption maximum occurs at 623-628 nm [22] [23], while in other solvent systems, the absorption range extends from 553-628 nm [20] [11] [24]. The compound demonstrates high extinction coefficients of ≥20,000 L·mol⁻¹·cm⁻¹ at both 237-241 nm and 248-252 nm wavelengths when measured in 50% ethanol at 0.005 g/L concentration [2] [21].

Absorptivity and Spectral Characteristics

The specific absorptivity (A1%/1cm) of Brilliant Cresyl Blue ALD is ≥1500 at 625-630 nm [11], indicating strong light absorption properties that contribute to its effectiveness as a staining agent. The compound's spectroscopic properties are optimized for visualization applications, particularly in biological systems where contrast and clarity are essential.

pH and Ionic Properties

Brilliant Cresyl Blue ALD exhibits a pH value of 5.5 when prepared as a 5 g/L solution in water at 20°C [2]. This slightly acidic pH is typical for phenoxazine-based dyes and contributes to their staining properties in biological applications. The compound maintains its characteristic coloration and staining effectiveness within this pH range.

The ionic nature of the compound, consisting of organic cations and tetrachlorozincate anions, contributes to its solubility characteristics and interaction with biological materials. The charge distribution within the molecule facilitates its binding to cellular components, particularly nucleic acids and proteins.

Identification and Characterization Parameters

Spectroscopic Identification

The compound can be reliably identified through its characteristic UV-visible absorption spectrum, with the primary absorption maximum serving as a key identification parameter. The extinction coefficient values and specific absorptivity measurements provide additional confirmation of compound identity and purity.

Chemical Identifiers

Brilliant Cresyl Blue ALD is characterized by several standard chemical identifiers including its CAS number (51716-96-2) [1] [2] [3], EC number (279-675-0) [2] [3], and MDL number (MFCD00148901) [2] [3]. The compound is assigned Color Index number 51010 [2] [19], which is used in the dye and pigment industry for standardization purposes.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

770.122877 g/mol

Monoisotopic Mass

768.125827 g/mol

Heavy Atom Count

47

Wikipedia

Brilliant Cresyl Blue ALD

Dates

Last modified: 08-15-2023

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